molecular formula C23H22FN3O3 B1662124 Anlotinib CAS No. 1058156-90-3

Anlotinib

Katalognummer B1662124
CAS-Nummer: 1058156-90-3
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: KSMZEXLVHXZPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anlotinib is a new, orally administered tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . It has shown promising efficacy in patients with advanced non-small-cell lung cancer (NSCLC), advanced soft tissue sarcoma (STS), advanced medullary thyroid carcinoma, and metastatic renal cell carcinoma (mRCC) .


Chemical Reactions Analysis

This compound targets multiple receptor tyrosine kinases (RTKs), including VEGFR, FGFR, PDGFR, and c-kit . It plays important roles in intracellular tyrosine phosphorylation and intracellular signaling . The biotransformation of this compound showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .


Physical And Chemical Properties Analysis

The Tmax of this compound after administration was 4–11 h, while the elimination half-life (t1/2) was 96 ± 17 h . The biotransformation of this compound showed a significant difference between species, with a terminal half-life of 22.8±11.0 h in dogs and 5.1±1.6 h in rats .

Wirkmechanismus

Target of Action

Anlotinib is a novel, orally administered tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptor (VEGFR) , fibroblast growth factor receptor (FGFR) , platelet-derived growth factor receptors (PDGFR) , and c-kit . These targets play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting their activity, which leads to the attenuation of tumor cell growth, angiogenesis, and anti-apoptotic effects . It has been shown to inhibit VEGF/PDGF-BB/FGF-2-induced cell migration, angiogenesis, and capillary-like tube formation in endothelial cells .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those mediated by its targets: VEGFR, FGFR, PDGFR, and c-kit. These pathways are involved in intracellular tyrosine phosphorylation and intracellular signaling . By inhibiting these pathways, this compound can disrupt vital physiological processes such as cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound show that it has long elimination half-lives and significant accumulation during multiple oral doses . This suggests that this compound has good bioavailability and can maintain effective concentrations in the body for a prolonged period.

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of cell viability, induction of G2/M phase arrest, and apoptosis in various cell lines . In vivo, this compound also demonstrated a strong anti-tumor effect at doses that are well-tolerated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, brain metastasis has been identified as an independent predictor of progression-free survival in NSCLC patients receiving this compound . Additionally, the presence of certain genetic mutations, previous therapies, and the presence of liver metastasis can also influence the efficacy of this compound .

Vorteile Und Einschränkungen Für Laborexperimente

Anlotinib has several advantages for lab experiments, including its high purity, well-defined chemical structure, and multi-targeted activity against several signaling pathways involved in tumor growth and angiogenesis. However, this compound also has some limitations for lab experiments, including its high cost, limited availability, and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research and development of anlotinib. First, further preclinical and clinical studies are needed to explore the potential of this compound for the treatment of other types of cancer, such as soft tissue sarcoma and hepatocellular carcinoma. Second, the optimal dosing and treatment regimen for this compound need to be established. Third, the mechanisms of resistance to this compound need to be elucidated, and strategies to overcome resistance need to be developed. Fourth, the combination of this compound with other anti-cancer agents needs to be explored to enhance its anti-tumor activity and reduce toxicity. Finally, the development of novel formulations of this compound, such as nanoparticles or liposomes, may improve its pharmacokinetics and therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising multi-targeted tyrosine kinase inhibitor that has shown significant efficacy in the treatment of this compound and has potential for the treatment of other types of cancer. Further research is needed to explore its optimal dosing and treatment regimen, mechanisms of resistance, and potential combination with other anti-cancer agents. This compound represents a promising new therapy for cancer patients, and its development and application in clinical practice will provide new hope for cancer treatment.

Wissenschaftliche Forschungsanwendungen

Anlotinib has been extensively studied in preclinical and clinical studies, and its potential for the treatment of various types of cancer has been demonstrated. In preclinical studies, this compound has shown anti-tumor activity against a wide range of cancer cell lines, including this compound, renal cell carcinoma, gastric cancer, and colorectal cancer. In clinical studies, this compound has shown significant efficacy in the treatment of this compound, with improved progression-free survival and overall survival compared to placebo or standard treatment.

Safety and Hazards

Anlotinib is well tolerable and effective in advanced NSCLC patients . The most common adverse events were fatigue, decreased hemoglobin count, hypertension, hand-foot syndrome, oral mucositis, and hoarseness . Adverse effects of grade 3 or higher were more prevalent in the this compound group than in the placebo group .

Eigenschaften

IUPAC Name

1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23/h3-5,8-11,27H,6-7,12,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMZEXLVHXZPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1058156-90-3
Record name Anlotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058156903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Catequentinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF8S4C432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anlotinib
Reactant of Route 2
Anlotinib
Reactant of Route 3
Anlotinib
Reactant of Route 4
Anlotinib
Reactant of Route 5
Anlotinib
Reactant of Route 6
Anlotinib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.